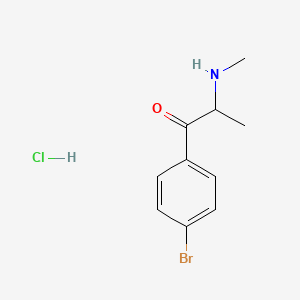

4-Bromomethcathinone hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

4-溴甲卡西酮(盐酸盐)的合成通常涉及甲卡西酮的溴化。该过程从甲卡西酮的合成开始,然后在受控条件下使用溴或含溴试剂进行溴化。 反应通常在二氯甲烷或氯仿等有机溶剂中进行,温度保持在较低水平以防止副反应发生 .

工业生产方法

4-溴甲卡西酮(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级试剂和溶剂,反应在大型反应器中进行,对温度、压力和反应时间进行精确控制,以确保最终产品的高产率和纯度 .

化学反应分析

反应类型

4-溴甲卡西酮(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的酮或羧酸。

还原: 还原反应可以将酮基转化为醇。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生羧酸,而还原可以产生醇 .

科学研究应用

Analytical Reference Material

4-Bromomethcathinone hydrochloride is primarily utilized as an analytical reference material in scientific research. It plays a crucial role in:

- Forensic Chemistry : Used for identifying synthetic cathinones in seized materials, aiding law enforcement in drug-related investigations .

- Toxicology : Helps in the analysis of biological samples for the presence of synthetic drugs, contributing to public health assessments .

Calibration and Validation

In mass spectrometry and other analytical techniques, 4-Bromomethcathinone is employed to calibrate instruments and validate methods. This ensures accuracy in detecting other substances with similar structures, such as other synthetic cathinones .

Chemical Reactions

4-Bromomethcathinone undergoes various chemical reactions, including:

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Converts ketones to alcohols.

- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution reactions.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Sodium methoxide | Various substituted products |

Case Studies and Findings

Research indicates that 4-Bromomethcathinone exhibits significant neurotoxic properties similar to other synthetic cathinones. Studies have shown correlations between its potency at neurotransmitter transporters and potential abuse liability. For instance, it has been linked to increased locomotor activity in animal models, suggesting stimulant-like effects .

Additionally, it has been detected in capsules seized by law enforcement, emphasizing its relevance in drug trafficking cases . The compound's effects on neurotransmitter levels highlight its potential for both therapeutic applications and abuse.

作用机制

4-溴甲卡西酮(盐酸盐)通过抑制5-羟色胺和去甲肾上腺素的再摄取发挥其作用,导致这些神经递质在突触间隙中的水平升高。这种作用类似于某些抗抑郁药。 该化合物与5-羟色胺和去甲肾上腺素转运蛋白结合,阻断其功能并阻止这些神经递质重新吸收到突触前神经元中 .

相似化合物的比较

4-溴甲卡西酮(盐酸盐)与其他合成卡西酮类似,例如:

- 4-氯甲卡西酮

- 4-乙基甲卡西酮

- 3-氯甲卡西酮

- 4-氟-α-吡咯烷戊酰苯丙酮

- 4-甲氧基-α-吡咯烷戊酰苯丙酮

这些化合物在结构上相似,并表现出相似的药理作用,但4-溴甲卡西酮(盐酸盐)在其特定的溴取代中是独特的,这增强了其在5-羟色胺摄取转运蛋白上的效力 .

生物活性

4-Bromomethcathinone hydrochloride, commonly referred to as 4-BMC or Brephedrone, is a synthetic cathinone that has garnered attention due to its psychoactive properties. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and effects on neurotransmitter systems.

Target Transporters

4-Bromomethcathinone primarily interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET) . It acts as a reuptake inhibitor , leading to increased concentrations of serotonin and norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects, which are similar to those of other cathinones and amphetamines .

Biochemical Pathways

The inhibition of SERT and NET by 4-BMC results in enhanced mood, increased alertness, and potential cognitive enhancement. These effects are mediated through various downstream signaling pathways associated with mood regulation and cognitive functions.

Pharmacokinetics

4-Bromomethcathinone is rapidly absorbed and distributed throughout the body following administration. Its pharmacokinetic profile suggests a quick onset of action, likely contributing to its appeal as a recreational drug. The compound's half-life and metabolic pathways remain under investigation but are expected to mirror those of other synthetic cathinones, which typically undergo extensive hepatic metabolism .

Effects on Neurotransmitter Systems

Research indicates that 4-BMC significantly influences neurotransmitter release. At concentrations around 100 µM, it has been shown to induce the release of neurotransmitters via SERT and NET, highlighting its dual action as both a reuptake inhibitor and a releasing agent .

Comparative Analysis with Other Cathinones

The potency of 4-Bromomethcathinone can be compared with other synthetic cathinones. The following table summarizes the relative potencies at various transporters:

| Compound | SERT Inhibition (IC50 nM) | NET Inhibition (IC50 nM) | DAT Inhibition (IC50 nM) |

|---|---|---|---|

| 4-Bromomethcathinone | ~2000 | ~158 | Not extensively studied |

| 3-Chloromethcathinone | ~1000 | ~500 | Not extensively studied |

| 4-Methylmethcathinone | ~300 | ~200 | Not extensively studied |

Note: Data are approximate based on available literature .

Case Studies

Several case studies have documented the effects of 4-Bromomethcathinone in clinical settings. For instance:

- Case Study 1 : A patient presented with severe agitation and tachycardia after using a product containing 4-BMC. Toxicological analysis confirmed the presence of the compound, leading to symptomatic treatment that included benzodiazepines for sedation.

- Case Study 2 : Another individual experienced paranoia and hallucinations after consumption. The case highlighted the potential for psychotic episodes associated with high doses of synthetic cathinones, including 4-BMC.

These cases underscore the importance of monitoring for adverse effects associated with recreational use of this compound .

属性

IUPAC Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWLEEFTZLMGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135333-27-6 |

Source

|

| Record name | 4-Bromomethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。